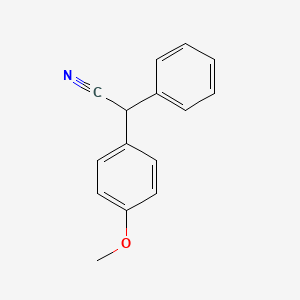

(4-Methoxyphenyl)(phenyl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRODAMTCYVZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283483 | |

| Record name | (4-methoxyphenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4578-79-4 | |

| Record name | NSC31756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-methoxyphenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Methoxyphenyl)(phenyl)acetonitrile chemical properties

This technical guide details the physicochemical profile, synthetic pathways, and reactivity of (4-Methoxyphenyl)(phenyl)acetonitrile , a critical diarylmethyl scaffold used in medicinal chemistry.

A Privileged Scaffold for Diarylmethyl Functionalization

Executive Summary

This compound (also known as 4-methoxybenzhydryl cyanide) is a versatile building block characterized by a "mixed" diarylmethyl motif. Unlike symmetrical diphenylacetonitrile, this compound possesses electronic asymmetry due to the para-methoxy group. This asymmetry is exploited in drug discovery to modulate metabolic stability and receptor binding affinity in G-protein coupled receptor (GPCR) antagonists, antihistamines, and antitussive agents.

This guide provides a rigorous analysis of its synthesis, handling, and downstream functionalization, emphasizing self-validating protocols and safety in cyanide chemistry.

Physicochemical Profile

The compound represents a lipophilic, crystalline entity. The electron-donating methoxy group (EDG) significantly influences the acidity of the

| Property | Specification | Notes |

| Chemical Name | This compound | IUPAC |

| Common Names | 4-Methoxybenzhydryl cyanide; | |

| Molecular Formula | ||

| Molecular Weight | 223.27 g/mol | |

| Appearance | White to off-white crystalline solid | May yellow upon oxidation |

| Melting Point | 68–72 °C (Typical range) | Lower than diphenylacetonitrile (73-75°C) due to symmetry breaking |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Insoluble in water |

| Activated by Nitrile + 2 Aryl rings | ||

| Electronic Character | Electron-rich (Methoxy group) | Prone to electrophilic aromatic substitution |

Synthetic Routes & Causality

To ensure high purity and avoid regioisomeric byproducts, the synthesis is best approached via the Nucleophilic Substitution of Benzhydryl Electrophiles .

Pathway A: The "Convergent" Route (Recommended)

This route is preferred for scale-up because it avoids the harsh conditions of Friedel-Crafts reactions which can lead to demethylation.

-

Precursor Formation: Reduction of 4-methoxybenzophenone to the corresponding alcohol (benzhydrol) using

. -

Activation: Conversion of the alcohol to the chloride using

or to the mesylate using-

Scientist's Note: The chloride is highly reactive due to the resonance stabilization of the benzhydryl cation by the methoxy group. Handle under anhydrous conditions to prevent reversion to the alcohol.[1]

-

-

Cyanation: Displacement with Sodium Cyanide (

) or Trimethylsilyl Cyanide (

Pathway B: Friedel-Crafts Alkylation (Alternative)

Reaction of mandelonitrile with anisole catalyzed by

-

Risk:[2][3] High risk of polymerization and demethylation. Only recommended if starting materials for Pathway A are unavailable.

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow for the convergent synthesis.

Figure 1: Convergent synthesis pathway via benzhydryl chloride intermediate.

Core Reactivity & Functionalization[2]

The utility of this scaffold lies in the

-Alkylation (The Drug Discovery Engine)

This is the most common reaction used to generate antihistamine pharmacophores.

-

Mechanism: Deprotonation creates a resonance-stabilized carbanion (deep red color). The methoxy group slightly destabilizes the carbanion compared to a nitro group, but the phenyl/nitrile resonance is dominant.

-

Protocol (Phase Transfer Catalysis - PTC):

-

Why PTC? Avoids strictly anhydrous conditions required by

. -

Reagents: 50% NaOH (aq), Toluene, Tetrabutylammonium bromide (TBAB, 5 mol%), Alkyl Halide.

-

Procedure:

-

Dissolve nitrile and alkyl halide in Toluene.

-

Add catalyst and NaOH.

-

Vigorously stir (emulsion formation is critical).

-

Monitor by TLC (disappearance of starting material).

-

-

Hydrolysis[10]

-

Acidic:

reflux -

Basic:

(-

Note: The steric bulk of two aryl rings makes hydrolysis sluggish; high temperatures are required.

-

Reduction[9]

-

To Primary Amine:

in -

Product: 2-(4-methoxyphenyl)-2-phenylethanamine.

-

Application: Precursor to isoquinoline derivatives via Pictet-Spengler cyclization.

Visualization: Alkylation Mechanism (PTC)

Figure 2: Phase Transfer Catalysis (PTC) cycle for

Safety & Handling Protocols

Cyanide Hazard Management

If synthesizing via Pathway A (Step 3) , strict controls are mandatory:

-

pH Control: Keep reaction mixtures BASIC (

) at all times to prevent the evolution of -

Quenching: Treat all waste streams with Sodium Hypochlorite (Bleach) to oxidize cyanide to cyanate before disposal.

-

Antidote: Hydroxocobalamin (Cyanokit) must be present in the lab.

Stability

-

Oxidation: The benzylic position is susceptible to auto-oxidation over long periods. Store under Nitrogen/Argon at

. -

Hydrolysis: Stable to moisture at room temperature, but hydrolyzes slowly in the presence of strong acids.

References

-

General Synthesis of Diarylacetonitriles

-

Phase Transfer Catalysis (Alkylation)

-

Source: Makosza, M., & Jonczyk, A. "Phase-transfer alkylation of nitriles." Organic Syntheses, Coll.[4] Vol. 6, p. 897 (1988).

-

-

Reactivity of Benzhydryl Derivatives

-

Source: "Nucleophilic Substitution at the Benzhydryl Carbon."[3] Journal of the American Chemical Society. (Fundamental mechanistic grounding).

-

-

Safety Data (Cyanide Handling)

- Source: CDC/NIOSH Emergency Response Card.

Sources

Analytical Profiling of (4-Methoxyphenyl)(phenyl)acetonitrile: A Mass Spectrometric Guide

Executive Summary

This technical guide details the mass spectrometric characterization of (4-Methoxyphenyl)(phenyl)acetonitrile (

This document outlines the ionization physics, fragmentation mechanics, and validated experimental protocols required for the precise identification and quantification of this compound in synthetic matrices.

Part 1: Physicochemical Context & Ionization Strategy[1]

1.1 Molecule Characterization

Before establishing MS parameters, one must distinguish the target from its precursors.

-

IUPAC Name: 2-(4-methoxyphenyl)-2-phenylacetonitrile

-

Molecular Formula:

-

Exact Mass: 223.0997 Da

-

Structural Feature: A central methine carbon bonded to a nitrile group, a phenyl ring, and a p-anisyl ring.

1.2 Ionization Source Selection: EI vs. ESI

The choice of ionization source dictates the spectral fingerprint.

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Energy Level | Hard (~70 eV) | Soft |

| Primary Ion | ||

| Fragmentation | Extensive (Structural Fingerprint) | Minimal (Molecular Weight only) |

| Application | Structure Elucidation & Impurity Profiling | Trace Quantitation (LC-MS) |

Recommendation: For structural verification and synthetic monitoring, EI (GC-MS) is the gold standard due to the molecule's thermal stability and lack of highly polar functional groups. ESI is reserved for biological matrices where sensitivity <1 ng/mL is required.

Part 2: Fragmentation Mechanics (The "Deep Dive")

The EI mass spectrum of this compound is dominated by the stability of the benzhydryl system.

2.1 The Molecular Ion (

223)

The molecular ion (

2.2 The Base Peak: Formation of the Stabilized Carbocation (

197)

The most thermodynamically favorable pathway is the loss of the nitrile group (CN).

-

Mechanism: Homolytic cleavage of the C-CN bond.

-

Result: Formation of the (4-methoxyphenyl)(phenyl)methyl cation (

197). -

Stability: This cation is exceptionally stable due to resonance delocalization across both the phenyl ring and the electron-donating methoxy group (para-position).

2.3 Secondary Pathways

-

Loss of Methyl (

208): Cleavage of the ether methyl group ( -

Fluorenyl Rearrangement (

165): In high-energy collisions, diphenylmethane derivatives often cyclize to form the fluorenyl cation (

2.4 Visualization of Fragmentation Pathways

Figure 1: Proposed EI fragmentation tree for this compound highlighting the dominant benzhydryl cation pathway.

Part 3: Experimental Protocols

3.1 GC-MS Method (Standard)

This protocol is self-validating through the use of an internal standard (e.g., diphenylmethane) to monitor retention time shifts.

Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

| Parameter | Setting | Rationale |

| Column | DB-5MS (30m x 0.25mm x 0.25µm) | Non-polar stationary phase ideal for aromatics. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow ensures reproducible retention times. |

| Inlet Temp | 280°C | Ensures rapid volatilization without thermal degradation. |

| Split Ratio | 20:1 | Prevents column saturation (assuming 1 mg/mL sample). |

| Oven Program | 100°C (1 min) | Fast ramp elutes the heavy nitrile ( |

| Source Temp | 230°C | Standard for EI; prevents condensation in the source. |

| Scan Range | 40-400 amu | Captures low mass fragments and the molecular ion. |

3.2 LC-MS Method (Trace Analysis)

For pharmacokinetic studies where the nitrile is a metabolic intermediate.

-

Column: C18 Reverse Phase (2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode (Look for

).

Part 4: Data Interpretation & Troubleshooting

4.1 Diagnostic Ion Table

| m/z | Identity | Interpretation |

| 223 | Molecular Ion. Intensity varies (10-30%). | |

| 197 | Base Peak . Diagnostic for the diarylmethyl core. | |

| 208 | Confirms presence of the methoxy group.[1] | |

| 165 | Fluorenyl cation. Indicates diphenyl structural motif. | |

| 121 | p-Methoxybenzyl cation (minor rearrangement product). |

4.2 Common Pitfalls

-

Confusion with Precursor: Do not confuse with 4-Methoxybenzyl cyanide (CAS 104-47-2). That molecule has a MW of 147 and lacks the second phenyl ring. The absence of the 197 peak immediately flags this error.

-

Column Bleed: At 300°C, siloxane bleed (m/z 207, 281) can interfere. Ensure background subtraction is applied.

4.3 Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for verifying synthetic purity.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Source for general diphenylmethane fragmentation data).

-

Organic Syntheses. (1945). Diphenylacetonitrile Synthesis. Coll. Vol. 3, p. 347. [Link] (Foundational chemistry for the diphenyl backbone).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Venlafaxine via Arylacetonitrile Route

This Application Note is structured to guide drug development professionals through the synthesis of Venlafaxine, specifically addressing the precursor nomenclature and optimizing the critical condensation step.

Part 1: Precursor Qualification & Strategic Correction

Critical Nomenclature Clarification

Subject: Discrepancy in Precursor Identity The topic request specified (4-Methoxyphenyl)(phenyl)acetonitrile as the starting material. It is critical to distinguish between the two following chemical entities to ensure the synthesis of the correct API scaffold:

-

Input String: this compound (Diphenyl derivative).

-

Correct Precursor: (4-Methoxyphenyl)acetonitrile (also known as 4-Methoxybenzyl cyanide).

Directive: This protocol utilizes (4-Methoxyphenyl)acetonitrile (CAS 104-47-2) as the validated starting material. The protocol below is optimized for this specific pathway.

Part 2: Synthetic Pathway & Mechanism[12]

The synthesis of Venlafaxine involves three critical stages: Aldol-like Condensation , Nitrile Reduction , and Eschweiler-Clarke Methylation .

Mechanistic Workflow (DOT Visualization)

Figure 1: Validated synthetic pathway from 4-methoxyphenylacetonitrile to Venlafaxine HCl, highlighting the critical C-C bond formation and potential retro-aldol degradation.

Part 3: Detailed Experimental Protocol

Step 1: Phase-Transfer Catalyzed Condensation

Objective: Form the sterically hindered C-C bond between the benzylic carbon and cyclohexanone. Method: Phase Transfer Catalysis (PTC) is preferred over cryogenic lithiation (LDA/BuLi) for scalability and safety.

Reagents & Materials:

-

4-Methoxyphenylacetonitrile (1.0 eq)

-

Cyclohexanone (1.2 eq)[5]

-

Sodium Hydroxide (50% aq. solution) (2.0 eq)

-

TEBA (Triethylbenzylammonium chloride) or TBAHS (1-5 mol%)

-

Solvent: Toluene (3-5 volumes)

Protocol:

-

Charge Toluene and 4-Methoxyphenylacetonitrile into a reactor under N2 atmosphere.

-

Cool the solution to 0–5°C. Reasoning: Low temperature suppresses self-condensation of cyclohexanone.

-

Add the Phase Transfer Catalyst (TEBA).

-

Dose 50% NaOH solution dropwise over 60 minutes, maintaining internal temperature <10°C.

-

Age the mixture for 30 minutes at 0–5°C to generate the carbanion.

-

Add Cyclohexanone dropwise over 2 hours. Control: Exothermic reaction; ensure cooling capacity is sufficient.

-

Warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC (Target: <2% starting nitrile).

-

Quench by adding cold water. Separate phases.

-

Crystallize the intermediate (1-[cyano(4-methoxyphenyl)methyl]cyclohexanol) from heptane/toluene or use directly if purity >95%.

Step 2: Catalytic Hydrogenation (Nitrile Reduction)

Objective: Reduce the nitrile group to a primary amine without reducing the aromatic ring.

Protocol:

-

Charge the Step 1 intermediate into a high-pressure autoclave.

-

Solvent: Methanolic Ammonia (NH3/MeOH). Reasoning: Ammonia suppresses the formation of secondary amine impurities.

-

Catalyst: Raney Nickel (10-20% w/w) or Rh/Al2O3 (5% w/w).

-

Conditions: Pressurize with Hydrogen (H2) to 10–15 bar. Heat to 40–50°C.

-

Reaction Time: 6–10 hours.

-

Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate to obtain the amino-alcohol intermediate.

Step 3: Eschweiler-Clarke Methylation

Objective: Selective N,N-dimethylation.

Protocol:

-

Dissolve the amine intermediate in water/formic acid.

-

Add Aqueous Formaldehyde (37%) (2.2 eq).

-

Reflux at 95–100°C for 10–12 hours. CO2 evolution indicates reaction progress.

-

Basify reaction mass with NaOH to pH >12.

-

Extract Venlafaxine base into Ethyl Acetate.

-

Salt Formation: Treat the organic layer with IPA-HCl to precipitate Venlafaxine Hydrochloride.

Part 4: Critical Process Parameters (CPPs) & Data Summary

Process Optimization Table

| Parameter | Range | Optimal | Impact of Deviation |

| Step 1: Temp | -10°C to 25°C | 0-5°C (Dosing) | >10°C leads to cyclohexanone self-aldol impurities. |

| Step 1: Base | NaOH vs. LDA | NaOH (50%) | LDA requires -78°C (hazardous); NaOH/PTC is scalable. |

| Step 2: H2 Pressure | 5 - 50 bar | 10-15 bar | Low pressure = slow reaction; High pressure = ring reduction risk. |

| Step 2: NH3 Conc. | 5 - 20% in MeOH | 15% | Low NH3 leads to dimer (secondary amine) formation. |

| Step 3: pH | pH 1 - 14 | Reflux (Acidic) | Must be acidic for methylation; Basic for isolation. |

Impurity Profile & Control

Figure 2: Cause-and-effect relationship for common impurities in Venlafaxine synthesis.[12]

Part 5: References

-

Husbands, G. E. M., et al. (1985). Antidepressant cyclohexanol derivatives.[2][8][9][10] U.S. Patent No.[10] 4,535,186.[10] Washington, DC: U.S. Patent and Trademark Office. Link

-

Chavan, S. P., et al. (2004). "An Efficient and Green Protocol for the Preparation of Cycloalkanols: A Practical Synthesis of Venlafaxine." Synlett, 2004(11), 2041-2044. (Validating the PTC/NaOH route).

-

Reddy, K. R., et al. (2008). Process for the preparation of Venlafaxine.[4][5][10][11][13][14] WO Patent 2008/059525.[12] Link

-

Yardley, J. P., et al. (1990). "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity." Journal of Medicinal Chemistry, 33(10), 2899-2905. Link

-

PubChem. (n.d.). Venlafaxine Compound Summary. National Center for Biotechnology Information. Retrieved from .[7]

Sources

- 1. aboundchem.com [aboundchem.com]

- 2. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2007069277A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]

- 6. store.usp.org [store.usp.org]

- 7. venlafaxine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Showing Compound Venlafaxine (FDB023588) - FooDB [foodb.ca]

- 9. Venlafaxine Hydrochloride | C17H28ClNO2 | CID 62923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. WO2010046808A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]

- 12. US20080287399A1 - Substituted Aminopyridines and Uses Thereof - Google Patents [patents.google.com]

- 13. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]

- 14. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of (4-Methoxyphenyl)(phenyl)acetonitrile in Modern Organic Synthesis: A Guide for Researchers

(4-Methoxyphenyl)(phenyl)acetonitrile , a diarylacetonitrile derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, combining the reactivity of the nitrile group with the electronic and steric influences of two distinct aromatic rings, make it a powerful synthon for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The strategic placement of a methoxy group on one of the phenyl rings significantly influences the molecule's reactivity, providing a handle for further functionalization and modulating the properties of the resulting products. This guide will delve into key synthetic transformations, including alkylation, reduction, and hydrolysis, showcasing the compound's utility in the synthesis of pharmaceuticals, functional materials, and other fine chemicals.

Core Synthetic Transformations and Applications

The synthetic utility of this compound is primarily centered around the reactivity of the benzylic proton and the nitrile functional group. The acidity of the α-proton allows for facile deprotonation and subsequent alkylation, while the nitrile group can be transformed into a variety of other functional groups, most notably amines and carboxylic acids.

α-Alkylation: Building Molecular Complexity

The carbon atom positioned between the two aromatic rings and adjacent to the nitrile is readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, particularly alkyl halides, to form new carbon-carbon bonds. This alkylation reaction is a cornerstone of the synthetic utility of diarylacetonitriles, enabling the introduction of diverse substituents and the construction of sterically hindered quaternary carbon centers.

A general protocol for the base-catalyzed α-alkylation of arylacetonitriles involves the use of a strong base such as potassium tert-butoxide (KOtBu) in an aprotic solvent like toluene.[1] This method can be adapted for this compound to synthesize a range of α-substituted derivatives.

Table 1: Representative Reaction Conditions for α-Alkylation of Substituted Phenylacetonitriles [1]

| Entry | Arylacetonitrile | Alcohol (Electrophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetonitrile | Benzyl alcohol | KOtBu | Toluene | 120 | 3 | 85 |

| 2 | 4-Methoxyphenylacetonitrile | Benzyl alcohol | KOtBu | Toluene | 120 | 3 | 82 |

| 3 | Phenylacetonitrile | 4-Methoxybenzyl alcohol | KOtBu | Toluene | 120 | 3 | 88 |

Objective: To synthesize 2-(4-methoxyphenyl)-2-phenyl-3-phenylpropanenitrile.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α-alkylated product.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base like KOtBu is crucial to ensure complete deprotonation of the benzylic proton without competing nucleophilic attack on the nitrile. Anhydrous conditions are essential to prevent quenching of the carbanion by water. The reaction is initially cooled to control the exothermic deprotonation step and then warmed to facilitate the Sₙ2 reaction with the alkyl halide.

Caption: Workflow for the α-alkylation of this compound.

Reduction of the Nitrile Group: Access to Primary Amines

The reduction of the nitrile functionality to a primary amine is a fundamental transformation in organic synthesis, providing access to a key functional group prevalent in many biologically active molecules. This compound can be reduced to the corresponding 2-(4-methoxyphenyl)-2-phenylethanamine, a valuable intermediate for the synthesis of pharmaceuticals.

Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[2] The choice of reducing agent can be critical to avoid side reactions and achieve high yields.

Objective: To synthesize 2-(4-methoxyphenyl)-2-phenylethanamine.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for workup

-

Sodium hydroxide (NaOH) for basification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, nitrogen-flushed three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude primary amine.

-

The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Trustworthiness of the Protocol: The Fieser workup is a well-established and safe method for quenching LiAlH₄ reductions, leading to an easily filterable solid. The stoichiometry of the quenching agents is critical for a successful workup.

Caption: Synthetic pathway from the nitrile to the primary amine.

Hydrolysis of the Nitrile Group: Formation of Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is another fundamental transformation that expands the synthetic utility of this compound. The resulting 2-(4-methoxyphenyl)-2-phenylacetic acid is a valuable precursor for the synthesis of various esters, amides, and other carboxylic acid derivatives.

Hydrolysis can be achieved under either acidic or basic conditions, often requiring harsh reaction conditions such as high temperatures and prolonged reaction times. A patent describes a method for the hydrolysis of phenylacetonitrile in a high-temperature aqueous medium.[3]

Objective: To synthesize 2-(4-methoxyphenyl)-2-phenylacetic acid.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Acid-catalyzed):

-

In a round-bottom flask equipped with a reflux condenser, cautiously add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the reaction mixture to reflux for several hours to days. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the carboxylic acid.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expertise & Experience: The choice between acidic and basic hydrolysis depends on the stability of other functional groups in the molecule. For substrates with acid-labile groups, basic hydrolysis followed by acidification is preferred. The prolonged reaction times are often necessary to drive the hydrolysis of the intermediate amide to the carboxylic acid.

Application in Pharmaceutical Synthesis

The diarylacetonitrile scaffold is a key structural motif in a number of antihistaminic drugs. While this compound itself is not directly a precursor to the most common antihistamines, its chlorinated analog, (4-chlorophenyl)(phenyl)acetonitrile, is a crucial intermediate in the synthesis of Cetirizine , a widely used second-generation antihistamine.[4] The synthetic strategies employed for these analogs can often be adapted for this compound to generate novel drug candidates.

The synthesis of Cetirizine involves the alkylation of 1-piperazineethanol with (4-chlorophenyl)(phenyl)acetonitrile, followed by hydrolysis of the nitrile to the carboxylic acid. This highlights the importance of the diarylacetonitrile core as a versatile synthon in medicinal chemistry.

Caption: Retrosynthetic analysis of Cetirizine.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations, including α-alkylation, reduction, and hydrolysis, provides access to a wide range of complex organic molecules. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful synthon in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals and functional materials. The strategic incorporation of the methoxy group offers opportunities for further derivatization and fine-tuning of molecular properties, ensuring the continued relevance of this compound in the field of organic chemistry.

References

- CN104193323A. (2014). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Google Patents.

- Roy, B. C., Ansari, I., Samim, S. A., & Kundu, S. (2019). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Asian Journal of Organic Chemistry, 8(7), 978-982.

-

Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]

-

ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

Application Note: In Vitro Cytotoxicity Profiling of (4-Methoxyphenyl)(phenyl)acetonitrile

[1]

Executive Summary & Scientific Rationale

This guide details the protocol for the in vitro toxicological evaluation of (4-Methoxyphenyl)(phenyl)acetonitrile , a lipophilic nitrile intermediate commonly used in the synthesis of isoquinoline-based pharmaceuticals (e.g., Venlafaxine precursors).

The Challenge: Evaluating Nitrile Intermediates

Small molecule nitriles present a dual-threat profile in toxicology:

-

Direct Lipophilic Toxicity: The diphenyl-methane scaffold confers high lipophilicity (

), allowing rapid intercalation into cell membranes, potentially causing non-specific necrosis. -

Metabolic Bioactivation: The

-carbon is susceptible to oxidative attack by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2C19), which can lead to the release of cyanide anions (

Experimental Philosophy: A single endpoint assay (e.g., MTT) is insufficient for this compound. A robust evaluation must distinguish between mitochondrial impairment (metabolic arrest) and membrane rupture (necrosis). Therefore, this protocol mandates a multiplexed approach using MTT (metabolic) and LDH (membrane integrity) assays, ideally performed in both metabolically competent (HepG2) and non-competent (CHO-K1 or L929) cell lines to isolate metabolite-driven toxicity.[1]

Material Preparation & Physicochemical Handling[2][3][4]

Compound Identity:

Solubility & Stock Solution Protocol

Due to the hydrophobic nature of the diphenyl scaffold, aqueous solubility is negligible. Dimethyl sulfoxide (DMSO) is the required vehicle.

Protocol:

-

Weighing: Weigh approximately 10 mg of substance into a glass vial (avoid plastics that may leach plasticizers).

-

Primary Stock (100 mM): Dissolve in sterile, molecular-grade DMSO. Vortex for 30 seconds.

-

Calculation: Volume DMSO (mL) = Mass (mg) / [MW (223.27) * 0.1]

-

-

Clarification: Inspect for turbidity. If particulate matter persists, sonicate at 37°C for 5 minutes.

-

Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C. Do not freeze-thaw more than 3 times.

Working Solutions (The "0.5% Rule")

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v).

-

Preparation: Perform serial dilutions in culture medium (not DMSO) immediately prior to dosing.

-

Pre-precipitation Check: When diluting the 100 mM DMSO stock into aqueous media, look for a "milky" precipitate. If observed at high concentrations (e.g., >100 µM), the compound has crashed out. You must lower the testing range.

Experimental Design & Workflow

We will utilize a dual-readout system to validate toxicity mechanisms.

Cell Line Selection[1]

-

L929 (Murine Fibroblasts): Standard for ISO 10993-5 basal cytotoxicity.[1]

-

HepG2 (Human Hepatoma): Essential for assessing if CYP450 metabolism increases toxicity (bioactivation).

Assay Endpoints

| Endpoint | Assay Type | Mechanism Detected | Why for this compound? |

| Metabolic Activity | MTT or WST-1 | Mitochondrial Dehydrogenase Activity | Nitriles can inhibit cytochrome c oxidase (if CN- is released).[1] |

| Membrane Integrity | LDH Release | Lactate Dehydrogenase leakage | Lipophilic compounds often disrupt the lipid bilayer directly. |

Visualization of Workflow

Figure 1: Integrated workflow for dual-endpoint cytotoxicity profiling.

Detailed Protocols

Cell Seeding (Day 0)

-

Harvest cells and count using Trypan Blue exclusion.

-

Dilute cells to 1 x 10⁵ cells/mL .

-

Dispense 100 µL/well into a 96-well tissue culture plate (10,000 cells/well).

-

Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells. This prevents evaporation artifacts which skew results in prolonged assays.

-

Incubate at 37°C, 5% CO₂ for 24 hours to allow adhesion.

Compound Treatment (Day 1)

-

Prepare 2x concentrations of the test compound in media (to account for volume if adding to existing media, though total replacement is preferred for lipophilic drugs).

-

Dose Range: 0.1 µM to 500 µM (Logarithmic scale: 0.1, 1, 10, 50, 100, 250, 500).

-

Controls (Mandatory):

-

Incubate for 24 hours .

LDH Assay (Membrane Integrity) - Perform First

Since LDH is released into the supernatant, sample this before adding MTT reagents to the cells.

-

Transfer 50 µL of supernatant from each well to a fresh 96-well flat-bottom plate.

-

Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

-

Incubate for 30 minutes at Room Temperature (protected from light).

-

Add 50 µL Stop Solution (1N HCl or Acetic Acid).

-

Measure Absorbance at 490 nm .

MTT Assay (Metabolic Viability)

-

To the original plate (containing cells and remaining 50 µL media), add 50 µL of MTT Reagent (5 mg/mL in PBS).

-

Incubate for 3-4 hours at 37°C. Look for purple formazan crystals.

-

Carefully aspirate the media (do not disturb crystals).

-

Add 100 µL DMSO to each well to solubilize the crystals.

-

Agitate on an orbital shaker for 15 minutes.

-

Measure Absorbance at 570 nm (Reference wavelength: 650 nm).

Data Analysis & Interpretation

Calculation

Normalize all data to the Vehicle Control (0.5% DMSO).

1Calculate the IC50 using a four-parameter logistic (4PL) regression model.

Mechanistic Decision Logic

Interpreting the divergence between MTT and LDH is critical for nitriles.

Figure 2: Decision matrix for interpreting cytotoxicity mechanisms.

Interpretation Key:

-

MTT Low + LDH Low: The cells are intact but metabolically arrested. This suggests the nitrile moiety may be liberating cyanide intracellularly, inhibiting respiration without immediately lysing the cell.

-

MTT Low + LDH High: Classic necrosis.[1] The lipophilic nature of the compound is physically disrupting the membrane.

-

HepG2 Toxicity >> L929 Toxicity: Strong indicator that CYP450 enzymes are converting the nitrile to a more toxic intermediate.

References

-

ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1] International Organization for Standardization.[6][7][10]

-

DeVries, K. et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Acta Pharmaceutica Sinica B.

-

Eisenbrand, G. et al. (2002). Methods of in vitro toxicology.[5][7][9][10][11][12][13] Food and Chemical Toxicology. (Standard reference for MTT/LDH protocols).

-

U.S. National Library of Medicine. PubChem Compound Summary for CID 96071, (4-Methoxyphenyl)acetonitrile.[1]

-

OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Relevant for UV-absorbing aromatic nitriles).[1]

Disclaimer: This Application Note is for research and educational purposes. This compound is a hazardous chemical.[1] Always consult the Safety Data Sheet (SDS) and adhere to local biosafety regulations (BSL-2) when handling human cell lines.

Sources

- 1. 104-47-2|4-Methoxyphenylacetonitrile|BLD Pharm [bldpharm.com]

- 2. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 3. para Methoxy phenyl aceto nitrile | CAS No. 104-47-2 | para Methoxy benzyl cyanide; p-Methoxybenzeneacetonitrile; (4-Methoxyphenyl) acetonitrile | Atul Ltd [atul.co.in]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Evaluation of the cytotoxicity of flowable composite resins with different compositions: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]

- 7. mddionline.com [mddionline.com]

- 8. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. x-cellr8.com [x-cellr8.com]

- 10. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]

- 13. jacvam.go.jp [jacvam.go.jp]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (4-Methoxyphenyl)(phenyl)acetonitrile

Welcome to the dedicated technical support center for the purification of crude (4--Methoxyphenyl)(phenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key synthetic intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

I. Understanding the Analyte: Key Properties

A thorough understanding of the physical and chemical properties of (4-Methoxyphenyl)(phenyl)acetonitrile is fundamental to selecting and optimizing a purification strategy.

| Property | Value | Source |

| CAS Number | 104-47-2 | [1][2] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Boiling Point | 286-287 °C (at atmospheric pressure) | [1][2] |

| 164-165 °C at 20 mmHg | [1] | |

| Density | 1.085 g/mL at 25 °C | [1][2] |

| Solubility | Soluble in most organic solvents. | [2] |

II. Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of crude this compound, providing targeted solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark oil. What are the likely impurities?

A1: A dark coloration in crude this compound often indicates the presence of polymeric byproducts or residual starting materials. Common impurities, particularly from a synthesis involving anisyl chloride and sodium cyanide, can include:

-

Unreacted Anisyl Alcohol: If the initial chlorination of anisyl alcohol was incomplete, this starting material may carry through.[3]

-

Anisyl Chloride: Unreacted anisyl chloride can also be present.

-

p-Methoxyphenylacetic Acid: Hydrolysis of the nitrile group can occur in the presence of water, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.[4]

-

p-Methoxyphenylacetamide: Partial hydrolysis of the nitrile can yield the amide.

-

Polymeric Materials: Side reactions can lead to the formation of higher molecular weight, colored impurities.

Q2: I performed a vacuum distillation, but the product purity is still low. What went wrong?

A2: While vacuum distillation is a viable purification method, several factors can lead to suboptimal results:

-

Inadequate Vacuum: Ensure your vacuum system can achieve and maintain a stable pressure low enough to distill the product without decomposition. A pressure of around 0.3 mm Hg is reported to be effective.[3]

-

Inefficient Fractionation: For impurities with boiling points close to that of the product, a simple distillation may not be sufficient. The use of a fractionating column, such as a Vigreux column, is highly recommended to improve separation efficiency.[3]

-

Co-distillation: Some impurities may co-distill with the product. In such cases, a different purification technique, like column chromatography, may be necessary.

Q3: My recrystallization attempt resulted in an oil instead of crystals. How can I fix this?

A3: "Oiling out" during recrystallization is a common issue. It occurs when the solute is insoluble in the solvent at a temperature above its melting point. To resolve this:

-

Increase the Solvent Volume: Add more of the "good" solvent to the hot mixture to ensure the compound remains dissolved as it cools.

-

Use a Different Solvent System: The initial solvent choice may not be optimal. Experiment with different solvent pairs. For arylacetonitriles, mixtures like ethanol/water or methanol/water are often successful.[5]

-

Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can promote oil formation.

-

Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.

III. Detailed Purification Protocols

This section provides step-by-step methodologies for the most common and effective purification techniques for this compound.

Workflow for Selecting a Purification Method

The choice of purification method depends on the scale of your experiment and the nature of the impurities. The following diagram illustrates a decision-making workflow.

Caption: Decision tree for selecting the appropriate purification method.

Protocol 1: Recrystallization from a Mixed Solvent System

Recrystallization is an effective technique for purifying solid organic compounds.[6] For this compound, which can be a low-melting solid or a liquid at room temperature, inducing crystallization from a suitable solvent system can be highly effective. A methanol-water system is a good starting point.[5]

Step-by-Step Methodology:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Induce Crystallization: To the hot methanolic solution, add hot water dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached.

-

Crystal Formation: Add a few drops of hot methanol to redissolve the solid, and then allow the flask to cool slowly to room temperature.

-

Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold 50:50 methanol/water to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[7] For this compound, silica gel is a suitable stationary phase.

Step-by-Step Methodology:

-

TLC Analysis: Before running the column, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good mobile phase will give the desired product an Rf value of approximately 0.3. A starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen mobile phase.

-

Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand to the top to protect the surface.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Carefully apply the sample to the top of the silica gel column.

-

-

Elution:

-

Add the mobile phase to the column and apply gentle pressure (using a pump or inert gas) to elute the compounds.

-

Collect fractions in test tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing the purified product.

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Workflow for Column Chromatography

Caption: Step-by-step workflow for flash column chromatography.

IV. Safety Precautions

This compound is a toxic compound and should be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area immediately with plenty of water.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS).

V. References

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. Available at: [Link]

-

p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]

-

Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv - Phenomenex. Available at: [Link]

-

EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents. Available at:

-

WO 2014/030106 A2 - Googleapis.com. Available at:

-

Mobile Phase Selectivity. Available at: [Link]

-

Chromatographic Methods of Analysis. Available at: [Link]

-

CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents. Available at:

-

-

Preparation of mobile phase for HPLC 1) Organic solvent. Available at: [Link]

-

-

HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

Sources

- 1. 4-Methoxyphenylacetonitrile 97 104-47-2 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mt.com [mt.com]

- 7. benchchem.com [benchchem.com]

Reaction monitoring techniques for (4-Methoxyphenyl)(phenyl)acetonitrile synthesis

Technical Support Center: Synthesis of (4-Methoxyphenyl)(phenyl)acetonitrile

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary information to diagnose and resolve common experimental challenges, ensuring a successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is often prepared via a nucleophilic substitution reaction between an appropriate benzyl halide and a cyanide salt, or through variations of benzoin-type condensations.

Question 1: My TLC analysis shows significant amounts of unreacted starting material even after the recommended reaction time. What are the possible causes and how can I resolve this?

Answer:

Incomplete conversion is a frequent issue. The root cause often lies in one of several factors related to reagents, reaction conditions, or the catalyst.

Possible Causes & Solutions:

-

Reagent Purity and Stability:

-

Benzyl Halide Instability: Benzyl halides, particularly bromides and chlorides, can be susceptible to hydrolysis or degradation, especially if they are old or have been improperly stored. It's crucial to use freshly purified or commercially available high-purity starting materials. For instance, crude anisyl chloride is noted to be unstable and should be used on the day it is prepared[1].

-

Cyanide Salt Quality: The cyanide source (e.g., NaCN or KCN) must be anhydrous and finely powdered to maximize its reactivity. Moisture can quench the reaction and lead to side products. Consider drying the cyanide salt in an oven prior to use[1][2].

-

-

Insufficient Catalyst Activity or Presence of Inhibitors:

-

Phase-Transfer Catalyst (if applicable): In reactions involving a solid cyanide salt and an organic solvent, a phase-transfer catalyst (PTC) is often employed. Ensure the PTC is active and used in the correct loading.

-

Activating Agents: Some procedures utilize additives like sodium iodide to enhance the reactivity of the halide through the Finkelstein reaction (in-situ formation of a more reactive benzyl iodide)[1][2]. Verify that this has been added if required by your protocol.

-

-

Suboptimal Reaction Conditions:

-

Temperature: Many organic reactions are sensitive to temperature. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish reaction. Conversely, a temperature that is too high can promote side reactions and decomposition[3]. Ensure your reaction is maintained at the temperature specified in your protocol.

-

Mixing: In heterogeneous reactions (solid-liquid), vigorous stirring is essential to ensure adequate contact between the reactants[1]. If you observe poor mixing, increase the stirring rate or consider a more powerful mechanical stirrer.

-

-

Solvent Issues:

-

Solvent Purity: The solvent must be dry. Water can compete with the cyanide nucleophile and lead to the formation of benzyl alcohol as a byproduct. Using anhydrous solvents is critical[1][2].

-

Solvent Choice: The solvent plays a key role in solvating the ions and reactants. Acetone and acetonitrile are commonly used for this type of reaction[1][2][4]. Ensure the chosen solvent is appropriate for your specific reaction conditions.

-

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Incomplete Reactions.

Question 2: I am observing multiple spots on my TLC plate in addition to my starting materials and product. How can I identify these impurities and prevent their formation?

Answer:

The formation of multiple byproducts is often indicative of side reactions. Identifying these impurities is the first step to mitigating their formation.

Common Side Products and Their Prevention:

| Potential Side Product | Formation Mechanism | Prevention Strategy |

| (4-Methoxyphenyl)methanol / Phenylmethanol | Hydrolysis of the benzyl halide starting material by residual water in the reaction mixture. | Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture[1][2]. |

| Dibenzyl ether | Reaction of the benzyl alcohol byproduct with another molecule of the benzyl halide starting material. | Same as above. Preventing the formation of the alcohol precursor is key. |

| Isocyanide | Ambident nucleophilic attack by the cyanide ion (N-attack instead of C-attack). | This is generally a minor pathway but can be influenced by the cation and solvent. Using solvents that better solvate the cation can favor C-alkylation. |

| Elimination Products (Stilbenes) | If a strong, non-nucleophilic base is present or generated, elimination can compete with substitution. | Ensure the base used is appropriate for the desired reaction. For cyanide displacement, a strong external base is typically not required. |

Experimental Protocol: TLC for Reaction Monitoring

-

Plate Preparation: Use silica gel 60 F254 plates.

-

Spotting: On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

-

Eluent System: A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and hexanes. Start with a 10-20% ethyl acetate in hexanes mixture and optimize for best separation.

-

Development: Place the TLC plate in a chamber saturated with the eluent vapor and allow the solvent front to rise.

-

Visualization: Visualize the spots under UV light (254 nm). The aromatic rings of the starting materials and product should be visible. Staining with potassium permanganate can also be used.

-

Interpretation: The product, this compound, is typically less polar than any corresponding alcohol byproducts but more polar than the starting benzyl halide. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring the kinetics of my reaction?

A1: The choice of technique depends on the available equipment, the nature of the reaction, and the level of detail required.

| Technique | Advantages | Disadvantages | Best For |

| Thin-Layer Chromatography (TLC) | Fast, inexpensive, and provides a good qualitative assessment of reaction completion[5][6]. | Not quantitative, can have issues with reproducibility and resolution[7]. | Quick, routine checks for the presence of starting materials and products. |

| Gas Chromatography (GC) | Excellent for quantitative analysis of volatile compounds, high resolution, and sensitivity[8]. | Requires the analyte to be thermally stable and volatile. Sample preparation is required. | Accurate quantification of reaction conversion and purity analysis of the final product. |

| High-Performance Liquid Chromatography (HPLC) | Highly suitable for non-volatile or thermally labile compounds, excellent for quantitative analysis and impurity profiling[8][9][10]. | More expensive instrumentation, method development can be time-consuming. | Detailed kinetic studies and precise quantification of all components in the reaction mixture. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, can be used for in-situ monitoring to identify intermediates and quantify species without chromatography[11][12]. | Lower sensitivity compared to GC/HPLC, requires deuterated solvents for high-resolution spectra, expensive. | Mechanistic studies and real-time monitoring of reactions where key species have distinct NMR signals. |

| In-situ Infrared (IR) Spectroscopy | Allows for real-time monitoring of functional group changes directly in the reaction vessel without sampling[13][14][15]. | Can be difficult to deconvolve overlapping peaks, quantification can be complex. | Tracking the disappearance of reactants and appearance of products by monitoring specific vibrational bands (e.g., the nitrile stretch). |

Q2: My reaction has gone to completion, but I am struggling with the workup and purification. What are the best practices?

A2: A proper workup is crucial for isolating a pure product.

-

Quenching: If the reaction is performed in an organic solvent, it is often filtered to remove inorganic salts (like NaCl or KCl)[1]. The filtrate is then typically washed with water to remove any remaining salts and water-soluble impurities.

-

Extraction: The product is extracted into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine to remove the bulk of the dissolved water.

-

Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification:

-

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method[1][2].

-

Column Chromatography: For high purity, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

-

Q3: Can I use in-situ IR spectroscopy to monitor the formation of the nitrile group?

A3: Yes, in-situ IR spectroscopy (like ReactIR) is an excellent tool for this purpose. The nitrile group (C≡N) has a distinct and sharp vibrational stretching frequency, typically appearing in the 2260-2240 cm⁻¹ region of the IR spectrum. This region is often free from other interfering absorbances. By monitoring the growth of this peak over time, you can directly track the formation of this compound in real-time[14][15]. This provides valuable kinetic data and helps in determining the reaction endpoint without the need for offline sampling and analysis.

Visualizing the Reaction Monitoring Workflow

This diagram illustrates a typical workflow for monitoring the synthesis reaction.

Caption: General Workflow for Reaction Monitoring.

References

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses Procedure. [Link]

-

Preparation of 4-methoxyphenylacetonitrile. PrepChem.com. [Link]

- Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

-

Benzoin Condensation. Organic Chemistry Tutor. [Link]

-

Benzoin Condensation. YouTube. [Link]

-

Benzoin condensation. L.S.College, Muzaffarpur. [Link]

- Preparation of phenylacetonitriles.

-

Benzoin condensation. Wikipedia. [Link]

-

Mechanism of Benzoin Condensation Reaction. BYJU'S. [Link]

-

Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Eureka | Patsnap. [Link]

-

Benzoin Condensation: Monitoring a Chemical Reaction by High-Pressure Liquid Chromatography | Request PDF. ResearchGate. [Link]

-

and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. PubMed Central. [Link]

-

Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health. [Link]

-

(PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. [Link]

-

Benzoin Condensation. YouTube. [Link]

-

benzoin. Organic Syntheses Procedure. [Link]

-

High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]

-

In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes | ACS Catalysis. ACS Publications. [Link]

-

ReactIR In Situ Spectroscopy. Mettler Toledo. [Link]

-

Solved A student monitoring a benzoin condensation by TLC. Chegg.com. [Link]

-

A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression | The Journal of Organic Chemistry. ACS Publications. [Link]

-

Reaction TLC analysis with acidic solvent. Reddit. [Link]

-

(PDF) Mobile tool for HPLC reaction monitoring. ResearchGate. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

-

In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications (RSC Publishing). [Link]

-

The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis. PMC. [Link]

-

Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods (RSC Publishing). [Link]

-

In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. [Link]

-

(15)N NMR studies of a nitrile-modified nucleoside. PubMed. [Link]

-

20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mt.com [mt.com]

- 15. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Workup Procedures for Phase Transfer Catalyzed Cyanation

Welcome to the technical support center for phase transfer catalyzed (PTC) cyanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical workup stage of this powerful synthetic transformation. Here, you will find not just steps to follow, but the scientific reasoning behind each experimental choice, empowering you to troubleshoot and optimize your own procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during the workup of a PTC cyanation reaction?

A1: The paramount concern is the handling of residual cyanide.[1][2][3] All manipulations involving cyanide must be conducted in a well-ventilated fume hood.[1][2] A critical hazard is the potential formation of highly toxic hydrogen cyanide (HCN) gas if the cyanide anion comes into contact with acids.[2][4][5] Therefore, the reaction mixture must be kept basic (pH > 10) throughout the initial workup stages.[4][6] Personal protective equipment (PPE), including a lab coat, eye protection (splash goggles and a face shield are recommended), and appropriate gloves (nitrile or neoprene are suitable, and double gloving is advised), is mandatory.[2][3][5] Always have a cyanide antidote kit readily available and ensure all lab personnel are trained in its use. Never work alone when handling cyanides.[1][2]

Q2: How do I effectively quench the excess cyanide in my reaction mixture?

A2: Excess cyanide should be quenched before extensive workup and disposal. A common and effective method is treatment with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide.[6][7] This oxidation converts the toxic cyanide ion into the much less toxic cyanate ion (OCN⁻) or ultimately to nitrogen gas and carbonate. The quenching procedure should be performed in the fume hood, and the quenching agent should be added slowly and cautiously to control any potential exotherm. It is crucial to maintain a basic pH during this process to prevent the liberation of HCN gas.[4]

Q3: My reaction has formed a stable emulsion during the aqueous wash. How can I break it?

A3: Emulsion formation is a common issue in biphasic reactions like PTC.[8][9] It is often caused by the surfactant-like properties of the phase transfer catalyst itself.[10] To break an emulsion, you can try the following techniques:

-

Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, which helps to break the emulsion.[8][9]

-

Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes break up the emulsified layer.[8]

-

Solvent Evaporation: If feasible, evaporating the organic solvent and then re-dissolving the residue in a fresh extraction solvent can resolve the issue.[8]

-

Centrifugation: If the volume is manageable, centrifugation can effectively separate the layers.[9]

-

Changing the Solvent: Adding a small amount of a different organic solvent can alter the interfacial tension and break the emulsion.

Q4: How can I remove the phase transfer catalyst from my product?

A4: The method for removing the phase transfer catalyst depends on its properties and those of your product.[11]

-

Aqueous Extraction: For water-soluble catalysts like tetrabutylammonium bromide (TBAB), repeated extractions with water or brine are often sufficient.[11]

-

Adsorption: For more lipophilic catalysts, such as Aliquat 336, adsorption onto silica gel, alumina, or activated carbon can be effective.[11] The crude product can be passed through a short plug of the adsorbent.

-

Distillation: If your product is volatile and the catalyst is not, distillation can be an excellent purification method.[11]

-

Crystallization: If your product is a solid, recrystallization can effectively leave the catalyst behind in the mother liquor.[11]

Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. This section provides a systematic approach to identifying and resolving common problems encountered during the workup of PTC cyanation reactions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Product Yield | - Incomplete reaction. - Product loss during workup (e.g., in the aqueous phase). - Catalyst poisoning by iodide ions if using an alkyl iodide. - Deactivation of the catalyst. | - Monitor the reaction by TLC or GC/LC-MS to ensure completion before starting the workup. - Perform back-extraction of the aqueous layers to recover any dissolved product. - When possible, use alkyl chlorides or bromides instead of iodides. - Ensure the catalyst is stable under the reaction conditions. |

| Product Contamination with Starting Material | - Incomplete reaction. | - Optimize reaction time, temperature, or catalyst loading. - Ensure efficient stirring to maximize the interfacial area. |

| Formation of Byproducts (e.g., hydrolysis to amide/acid) | - Presence of water in the organic phase during the reaction. - Non-selective reaction conditions. | - Use a desiccant or a Dean-Stark trap if water is detrimental. - Optimize reaction conditions (temperature, solvent) to favor cyanation. - Nitrile hydratase and amidase can hydrolyze nitriles to amides and then to acids.[12] |

| Difficulty in Phase Separation | - Emulsion formation due to the phase transfer catalyst.[10] | - Refer to the FAQ on breaking emulsions. - Consider using a different phase transfer catalyst with less surfactant character. |

| Residual Cyanide Detected in the Final Product | - Ineffective quenching of excess cyanide. | - Ensure the quenching procedure is carried out thoroughly with an excess of the quenching agent. - Test the aqueous waste for the absence of cyanide before disposal. |

Experimental Protocols

Protocol 1: General Workup Procedure for a Liquid-Liquid PTC Cyanation

This protocol outlines a standard workup for a reaction where both the organic substrate and the cyanide source are in liquid phases.

-

Cooling and Quenching:

-

Once the reaction is complete, cool the reaction mixture to room temperature.

-

In a well-ventilated fume hood, slowly and carefully add a freshly prepared, cold solution of aqueous sodium hypochlorite (bleach) or hydrogen peroxide while maintaining a pH > 10 with the addition of aqueous NaOH if necessary.[7] Stir vigorously for 1-2 hours to ensure complete destruction of excess cyanide.

-

-

Phase Separation:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic and aqueous layers. If an emulsion has formed, refer to the troubleshooting guide.

-

-

Aqueous Washes:

-

Wash the organic layer sequentially with:

-

Water (2x) to remove the bulk of the inorganic salts and the phase transfer catalyst if it is water-soluble.

-

Brine (1x) to facilitate drying.

-

-

-

Drying and Solvent Removal:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by the most appropriate method (distillation, chromatography, or recrystallization).

-

Protocol 2: Workup for Solid-Liquid PTC Cyanation

This protocol is adapted for reactions where a solid cyanide salt (e.g., NaCN or KCN) is used.

-

Filtration:

-

After cooling the reaction mixture, filter off the solid inorganic salts (including unreacted cyanide). Wash the filter cake with a small amount of the organic solvent used in the reaction. Caution: The filter cake is highly toxic and must be handled with extreme care.

-

-

Quenching of the Filtrate:

-

The filtrate, which contains the product and the phase transfer catalyst, should be quenched as described in Protocol 1 to destroy any dissolved cyanide.

-

-

Aqueous Washes and Purification:

-

Proceed with the aqueous washes, drying, solvent removal, and purification as outlined in Protocol 1.

-

-

Decontamination of Solid Waste:

-

The solid waste from the filtration must be quenched in a separate container with an alkaline bleach or hydrogen peroxide solution before disposal as hazardous waste.[7]

-

Visualization of the Workup Workflow

The following diagram illustrates the logical flow of a typical workup procedure for a phase transfer catalyzed cyanation reaction.

Caption: General workflow for the workup of a PTC cyanation reaction.

References

-

Homework.Study.com. (n.d.). What are the consequences of removing some of the phase transfer catalyst along with the hot reaction mixture after refluxing? Retrieved from [Link]

-

Wayne State University. (n.d.). Cyanides SOP. Retrieved from [Link]

-

University of Illinois. (2014, March 24). Cyanides. Division of Research Safety. Retrieved from [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

-

Massachusetts Institute of Technology. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. Retrieved from [Link]

-

Environmental Health & Safety. (n.d.). cyanide-sop.docx. Retrieved from [Link]

-

Halpern, M. (n.d.). Separation of PTC Catalyst from Product by Distillation. PTC Organics, Inc. Retrieved from [Link]

-